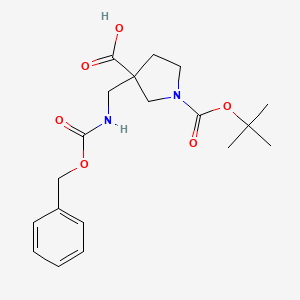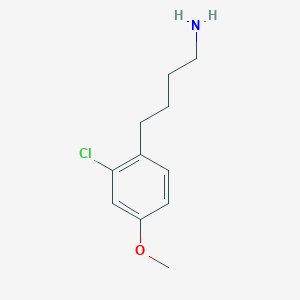
4-(2-Chloro-4-methoxyphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-methoxyphenyl)butan-1-amine is an organic compound that features a butan-1-amine backbone substituted with a 2-chloro-4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
4-(2-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Chloro-4-methoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)butan-1-amine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(2-Chloro-4-methoxyphenyl)butan-2-one: Contains a ketone group instead of an amine, leading to different chemical properties and applications.
Uniqueness
4-(2-Chloro-4-methoxyphenyl)butan-1-amine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
4-(2-chloro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI 键 |
JDGADHVAPBXKMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CCCCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


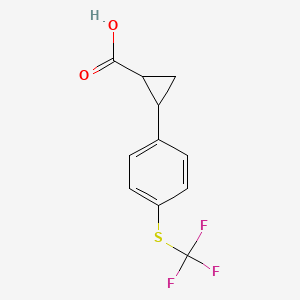
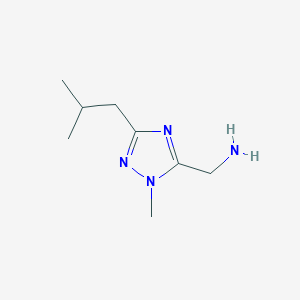
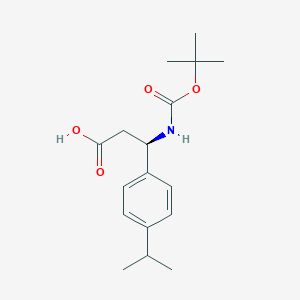
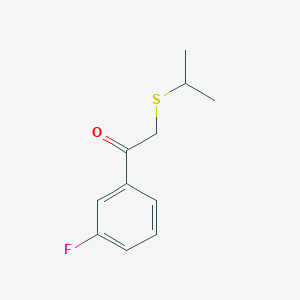

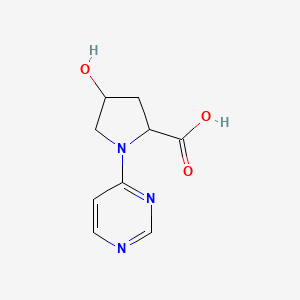
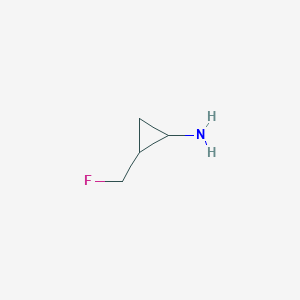

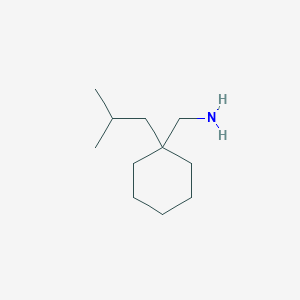
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

